[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate
Description
Macfarlandin B is a diterpenoid compound isolated from the marine sponge Chelonaplysilla sp. It belongs to a family of natural products known for their diverse biological activities, including antimicrobial and antitubercular properties
Properties
CAS No. |
102396-22-5 |
|---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21+/m1/s1 |
InChI Key |
OMNZZWDXPDXHHJ-CTNGQTDRSA-N |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Isomeric SMILES |
CC(=O)C1=C(C=CC2=C1[C@@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macfarlandin B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core diterpenoid structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in the synthesis include barium chloride and sulfuric acid .
Industrial Production Methods
Industrial production of Macfarlandin B is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as chromatography and crystallization are employed to isolate and purify Macfarlandin B from crude extracts.
Chemical Reactions Analysis
Types of Reactions
Macfarlandin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Macfarlandin B include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include various derivatives of Macfarlandin B, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Macfarlandin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: Explored for its use in creating bioactive compounds for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Macfarlandin B involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that Macfarlandin B disrupts cell wall synthesis and protein function .
Comparison with Similar Compounds
Conclusion
Macfarlandin B is a fascinating compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development. As studies continue, Macfarlandin B may pave the way for new therapeutic agents and innovative applications in medicine and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
